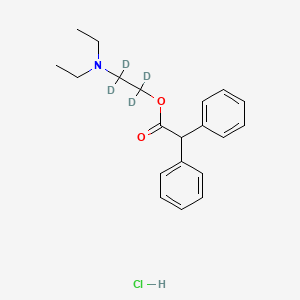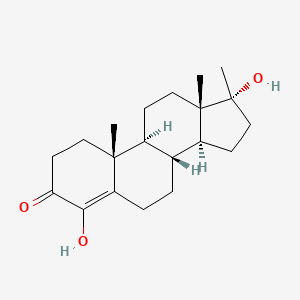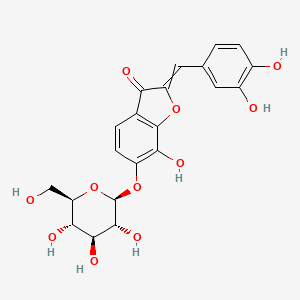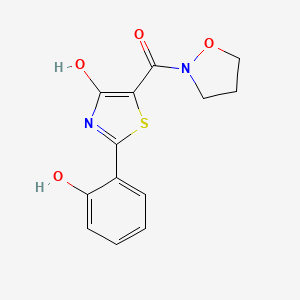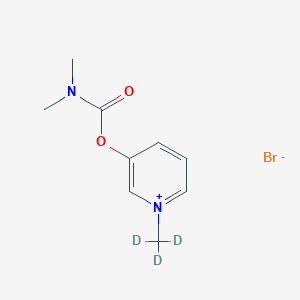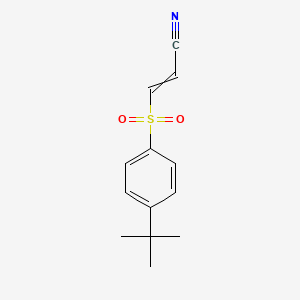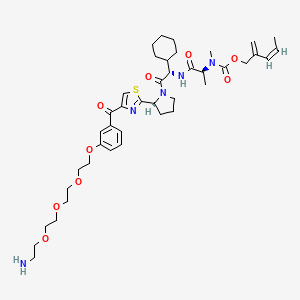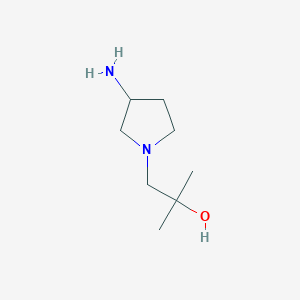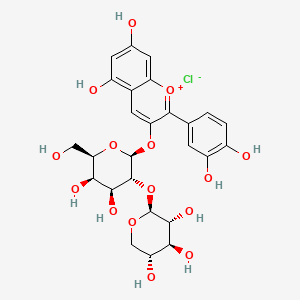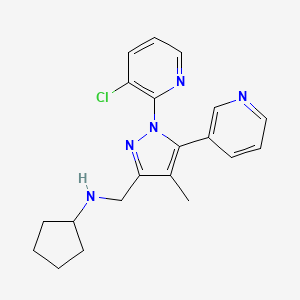
ORL1 antagonist 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ORL1 antagonist 1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions. One documented synthesis route involves the use of a chiral synthesis approach to produce the compound with high selectivity and yield .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of protecting groups, selective reductions, and coupling reactions .
Análisis De Reacciones Químicas
Types of Reactions: ORL1 antagonist 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions can be employed to introduce different substituents onto the core structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups .
Aplicaciones Científicas De Investigación
Chemistry: ORL1 antagonist 1 is used in chemical research to study the structure-activity relationships of opioid receptor-like 1 receptor antagonists. It helps in understanding the binding interactions and receptor activation mechanisms .
Biology: In biological research, this compound is used to investigate the physiological roles of the nociceptin opioid peptide receptor. It helps in studying the receptor’s involvement in pain modulation, mood disorders, and learning processes .
Medicine: It is being explored as a therapeutic agent for conditions where modulation of the nociceptin opioid peptide receptor is beneficial .
Industry: In the pharmaceutical industry, this compound is used in drug development and screening assays to identify new therapeutic compounds targeting the nociceptin opioid peptide receptor .
Mecanismo De Acción
ORL1 antagonist 1 exerts its effects by binding to the nociceptin opioid peptide receptor and blocking its activation by endogenous ligands such as nociceptin/orphanin FQ. This inhibition prevents the receptor from triggering downstream signaling pathways, which can modulate various physiological processes, including pain perception and mood regulation .
Comparación Con Compuestos Similares
J-113397: Another ORL1 receptor antagonist with a similar structure and function.
Ro64-6198: An ORL1 receptor agonist that promotes receptor activation.
Uniqueness: ORL1 antagonist 1 is unique in its high selectivity and potency for the nociceptin opioid peptide receptor. It has been shown to have a higher binding affinity and selectivity compared to other similar compounds, making it a valuable tool in research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C20H22ClN5 |
|---|---|
Peso molecular |
367.9 g/mol |
Nombre IUPAC |
N-[[1-(3-chloropyridin-2-yl)-4-methyl-5-pyridin-3-ylpyrazol-3-yl]methyl]cyclopentanamine |
InChI |
InChI=1S/C20H22ClN5/c1-14-18(13-24-16-7-2-3-8-16)25-26(20-17(21)9-5-11-23-20)19(14)15-6-4-10-22-12-15/h4-6,9-12,16,24H,2-3,7-8,13H2,1H3 |
Clave InChI |
GZENXSQONSXYLR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(N=C1CNC2CCCC2)C3=C(C=CC=N3)Cl)C4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


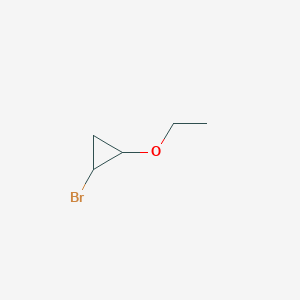
![2-[[17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12430010.png)
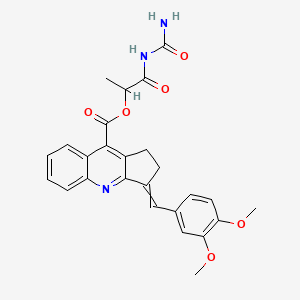
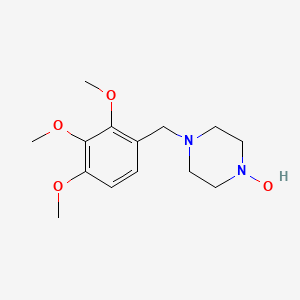
![[5-(Difluoromethyl)pyridin-2-YL]methanol](/img/structure/B12430031.png)
